molecular formula C12H14N2O B1322126 3-(Piperidin-3-yloxy)benzonitrile CAS No. 902836-93-5

3-(Piperidin-3-yloxy)benzonitrile

Cat. No.: B1322126
CAS No.: 902836-93-5
M. Wt: 202.25 g/mol
InChI Key: OSURJDMYHKQISX-UHFFFAOYSA-N
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Description

3-(Piperidin-3-yloxy)benzonitrile is a nitrile-containing compound featuring a piperidine ring substituted at the 3-position with an oxygen-linked benzonitrile moiety. This structure positions it as a versatile intermediate in pharmaceutical synthesis, particularly for heterocyclic compounds targeting neurological or antimicrobial pathways . It is commercially available (CymitQuimica, Ref: 10-F678967) at a price of €322.00/g, reflecting its specialized applications in medicinal chemistry .

Properties

IUPAC Name

3-piperidin-3-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-8-10-3-1-4-11(7-10)15-12-5-2-6-14-9-12/h1,3-4,7,12,14H,2,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSURJDMYHKQISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624559
Record name 3-[(Piperidin-3-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902836-93-5
Record name 3-(3-Piperidinyloxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902836-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Piperidin-3-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-3-yloxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with piperidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-3-yloxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Amines derived from the nitrile group.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-(Piperidin-3-yloxy)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yloxy)benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved may include modulation of enzyme activity or alteration of metal ion coordination environments.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between 3-(Piperidin-3-yloxy)benzonitrile and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications References
This compound C₁₂H₁₃N₂O 201.25 Piperidin-3-yloxy at benzonitrile Pharmaceutical intermediate
3-(4-Oxopiperidin-1-yl)benzonitrile C₁₂H₁₄N₂O 202.25 4-Oxo group on piperidine Synthetic yield: ~28%; metabolic implications
3-(4-Piperidinyloxy)benzonitrile hydrochloride C₁₂H₁₅ClN₂O 238.72 Piperidin-4-yloxy; hydrochloride salt Enhanced solubility/stability
3-Methoxy-4-(piperidin-3-yloxy)benzonitrile C₁₃H₁₅N₂O₂ 231.27 Methoxy at position 4; piperidin-3-yloxy Structural similarity (0.82)
3-Piperidin-4-ylbenzonitrile C₁₂H₁₃N₂ 185.25 Piperidin-4-yl (no oxygen bridge) Positional isomer; altered hydrophobicity

Structural and Functional Comparisons

Positional Isomerism
  • This compound vs. 3-(4-Piperidinyloxy)benzonitrile hydrochloride : The latter substitutes the piperidine oxygen at the 4-position, which may alter steric interactions in biological targets. The hydrochloride salt further enhances solubility, making it preferable for in vivo studies .
Functional Group Modifications
  • 3-(4-Oxopiperidin-1-yl)benzonitrile (): The 4-oxo group introduces a ketone, which could influence hydrogen-bonding capacity and metabolic stability. Its synthesis route achieves a 28% yield, suggesting moderate efficiency .
  • 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile (): The additional methoxy group increases molecular weight and may enhance binding affinity in aromatic receptor pockets, as indicated by its high structural similarity (0.82) to the target compound .
Salt Forms
  • The hydrochloride derivative () exemplifies a common strategy to improve physicochemical properties for drug development, offering better crystallinity and bioavailability compared to the free base form .

Biological Activity

3-(Piperidin-3-yloxy)benzonitrile is an organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring connected to a benzonitrile moiety. The compound has the following chemical identifiers:

  • IUPAC Name : this compound
  • CAS Number : 902836-93-5
  • Molecular Formula : C12H14N2O

Synthesis

The synthesis of this compound typically involves the reaction of 3-hydroxybenzonitrile with piperidine in the presence of a base such as potassium carbonate. The reaction conditions often require heating to facilitate product formation.

The biological activity of this compound is primarily attributed to its role as a ligand that interacts with various molecular targets, including enzymes and metal ions. This interaction can modulate enzyme activity or alter metal ion coordination environments, potentially leading to therapeutic effects.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological properties:

  • Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, particularly in studies related to acetylcholinesterase (AChE) inhibition .
  • Neuroprotective Effects : The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases .
  • Therapeutic Applications : Preliminary findings suggest it may have applications in drug development as a precursor or active ingredient in therapeutic formulations.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to or derived from this compound:

  • Acetylcholinesterase Inhibition :
    • A study synthesized novel AChE inhibitors based on similar structures, demonstrating significant in vitro anti-AChE activity, which could be extrapolated to suggest similar potential for this compound .
  • Neuropharmacology :
    • Research on piperidine derivatives has shown that modifications can lead to selective binding at serotonin receptors, indicating that similar modifications on this compound could enhance its selectivity and efficacy for neurological targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
N-Ethyl-3-piperidyl benzilateAnticholinergic propertiesUsed in treating motion sickness
BenzylamineSimple amine structureGeneral reactivity as an amine
5-Chloro-1-(3-chlorophenyl)-1-oxopentaneChlorinated compound with various reactivitiesExplored for enzyme inhibition

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